molecular formula C21H31N3O2 B2874236 1-Cyclohexyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170424-95-9

1-Cyclohexyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2874236
CAS RN: 1170424-95-9
M. Wt: 357.498
InChI Key: LGOWWCRDXIGEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding how the compound is made. It includes the reactions used to synthesize the compound, the reagents and conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. It can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis Methodologies

  • Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study demonstrates the synthesis of 2-Amino-4-phenyl-tetrahydroquinoline derivatives using cyclohexanone, showcasing the compound's utility in creating biologically active molecules. The derivatives exhibit antimicrobial activity, hinting at the potential biological applications of related compounds (Elkholy & Morsy, 2006).
  • Chiral Catalysis for Tetrahydroquinolines : Research outlines a method for synthesizing enantiomerically enriched tetrahydroquinolines using chiral sulfinamido urea catalysts. This highlights the compound's relevance in stereoselective synthesis, contributing to medicinal chemistry (Xu, Zhang, & Jacobsen, 2014).

Chemical Properties and Reactions

  • Nitrile Carboxamide Rearrangement : An investigation into the reactivity of cyclohexanone-2-carboxamide derivatives reveals complex chemical behaviors, including nitrile carboxamide rearrangement. This study provides insights into the chemical reactivity of cyclic ureas, offering a foundation for further synthetic applications (Bischoff, Schroeder, & Gründemann, 1982).
  • Synthesis of Dihydropyrimidinones : A novel approach to synthesizing 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones from N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds showcases the versatility of ureas in facilitating condensation reactions (Kolosov et al., 2015).

Biological Applications

  • Antiproliferative Activities : Research into fused quinoline derivatives reveals their potential in inhibiting tyrosine kinases and Pim-1 kinase, suggesting the relevance of such structures in developing anticancer agents. This indicates the possible biological significance of related urea derivatives in cancer therapy (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes information about toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This involves speculating on potential future research directions or applications for the compound. It could be based on its properties, reactivity, or biological activity .

properties

IUPAC Name

1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-15(2)12-13-24-19-10-9-18(14-16(19)8-11-20(24)25)23-21(26)22-17-6-4-3-5-7-17/h9-10,14-15,17H,3-8,11-13H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOWWCRDXIGEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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